3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of biphenyl-2-carboxylic acid as a starting material. The reaction is catalyzed by silver nitrate and potassium peroxydisulfate in a mixture of water and acetonitrile at 50°C. The reaction mixture is then extracted with dichloromethane, and the product is purified through silica gel filtration .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the scalable synthesis of similar compounds often involves optimizing reaction conditions to increase yield and reduce the number of steps. For example, the use of the Hurtley reaction with copper and base combinations has been shown to be effective in producing large quantities of related compounds .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
3-Hydroxy-1-methyl-6H-benzo[c]chromen-6-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe due to its structural properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphodiesterase II, an enzyme involved in the regulation of intracellular signaling pathways. This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities .
Comparison with Similar Compounds
3-Hydroxy-1-methyl-6H-benzo[c]chromen-6-one can be compared with other chromenone derivatives, such as:
3-Hydroxy-6H-benzo[c]chromen-6-one: Lacks the methyl group at the 1-position.
8-Amino-3-hydroxy-6H-benzo[c]chromen-6-one: Contains an amino group at the 8-position.
3-Hydroxy-8-methoxy-6H-benzo[c]chromen-6-one: Contains a methoxy group at the 8-position.
The presence of different functional groups in these compounds can significantly alter their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-hydroxy-1-methylbenzo[c]chromen-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c1-8-6-9(15)7-12-13(8)10-4-2-3-5-11(10)14(16)17-12/h2-7,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSKCVRHHOWKLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C3=CC=CC=C3C(=O)O2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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